N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide
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Overview
Description
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide, also known as BMF-044, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide is not yet fully understood. However, studies have shown that N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide can induce apoptosis in cancer cells, inhibit the activity of NF-κB, and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown that N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. Additionally, N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one of the limitations of N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide is its limited solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for research on N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide. One of the significant areas of research is in the development of N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide-based cancer therapies. Additionally, further studies are needed to understand the mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide fully. Other potential areas of research include the development of N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide-based anti-inflammatory therapies and the study of its potential applications in other diseases.
Conclusion:
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential applications in cancer therapy, anti-inflammatory therapy, and other areas make it a potential candidate for further research. However, further studies are needed to fully understand the mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with 5-tert-butyl-2-methylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported, including the use of different pyrazole derivatives and various reaction conditions.
Scientific Research Applications
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide has shown potential applications in various areas of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide has also been studied for its anti-inflammatory and anti-oxidant properties, making it a promising compound for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-15(2,3)12-9-13(19(4)18-12)17-14(20)10-5-7-11(16)8-6-10/h5-9H,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXABSMLJIUIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide |
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